molecular formula C19H16ClN3O3 B11165074 N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11165074
M. Wt: 369.8 g/mol
InChI Key: LECLSJPFCMIIDA-UHFFFAOYSA-N
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Description

N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a methoxyphenyl group, and a chloro-cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Methoxyphenyl Group: This step might involve a nucleophilic substitution reaction where a methoxyphenyl group is introduced to the pyrrolidine ring.

    Attachment of the Chloro-Cyanophenyl Group: This could be done through a coupling reaction, such as a Suzuki or Heck reaction, where the chloro-cyanophenyl group is attached to the pyrrolidine ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction could involve the oxidation of the methoxy group to a hydroxyl group.

    Reduction: The nitrile group (cyanophenyl) could be reduced to an amine.

    Substitution: The chloro group could be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles like amines, thiols, or alcohols under basic conditions.

Major Products

    Oxidation: Formation of a hydroxyl derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Potential use in the development of bioactive molecules.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The exact pathways and molecular targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-4-cyanophenyl)-1-(3-hydroxyphenyl)-5-oxopyrrolidine-3-carboxamide
  • N-(3-chloro-4-cyanophenyl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

Uniqueness

N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The combination of the chloro-cyanophenyl and methoxyphenyl groups attached to the pyrrolidine ring makes it distinct from other similar compounds.

Properties

Molecular Formula

C19H16ClN3O3

Molecular Weight

369.8 g/mol

IUPAC Name

N-(3-chloro-4-cyanophenyl)-1-(3-methoxyphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C19H16ClN3O3/c1-26-16-4-2-3-15(9-16)23-11-13(7-18(23)24)19(25)22-14-6-5-12(10-21)17(20)8-14/h2-6,8-9,13H,7,11H2,1H3,(H,22,25)

InChI Key

LECLSJPFCMIIDA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2CC(CC2=O)C(=O)NC3=CC(=C(C=C3)C#N)Cl

Origin of Product

United States

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